molecular formula C14H15FN4O2S2 B2669479 N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392297-36-8

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B2669479
CAS RN: 392297-36-8
M. Wt: 354.42
InChI Key: DPCCSOADKYGUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide” is a complex organic compound. It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound also contains a 4-fluoroanilino group, which is metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It has a linear formula of C18H14F2N4O2S3, and a molecular weight of 452.527 . The compound contains several functional groups, including a 1,3,4-thiadiazole ring, a sulfanyl group, and a 4-fluoroanilino group .

Scientific Research Applications

Synthesis and Antitumor Activity

Research has developed preparative procedures for synthesizing compounds structurally related to N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide, demonstrating moderate antitumor activity against malignant tumor cells. A study highlighted the synthesis of derivatives exhibiting sensitivity in UO31 renal cancer cell lines, indicating potential for cancer treatment applications (Horishny & Matiychuk, 2020).

Inhibition of Tumor-Associated Isozyme IX

Another aspect of research focuses on the inhibition of carbonic anhydrase IX, a tumor-associated isozyme, by halogenated derivatives. This study provides insights into the design of potent inhibitors with potential applications as antitumor agents, highlighting the compound's relevance in addressing cancer-related challenges (Ilies et al., 2003).

Herbicidal Activities

Further research into N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide derivatives explores their herbicidal properties. A study on the biophore models of related compounds established through the Apex-3D method identified promising leads for activity against a range of species, indicating potential for agricultural applications (Ren et al., 2000).

Dual Fluorescence Effects

Investigations into the spectroscopic properties of thiadiazole derivatives have revealed dual fluorescence effects, suggesting applications in molecular probes for biological and medical research. This study emphasizes the compound's potential in fluorescence-based applications, enabling new avenues for scientific exploration (Budziak et al., 2019).

Antimicrobial Properties

Research also extends to the antimicrobial evaluation of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, incorporating the pyrimidine ring. Selected compounds have shown moderate activity, indicating potential for development into antimicrobial agents (Farag et al., 2009).

properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S2/c1-2-3-11(20)17-13-18-19-14(23-13)22-8-12(21)16-10-6-4-9(15)5-7-10/h4-7H,2-3,8H2,1H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCCSOADKYGUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

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